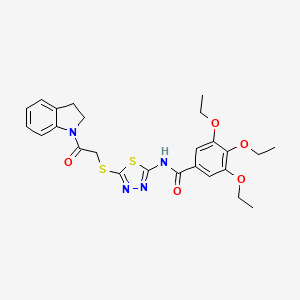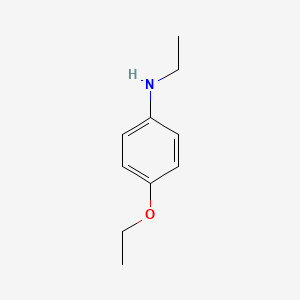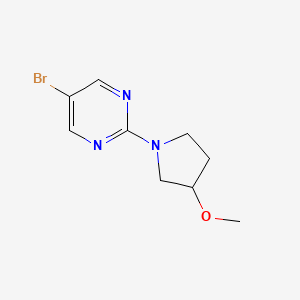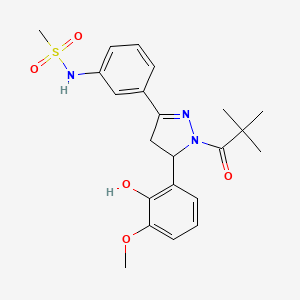![molecular formula C16H22N2O3 B2957148 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-benzylurea CAS No. 1251670-67-3](/img/structure/B2957148.png)
1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-benzylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,4-Dioxaspiro[4.4]nonan-2-ylmethanol” is a chemical compound with the empirical formula C8H14O3 and a molecular weight of 158.19 . It is provided in solid form .
Synthesis Analysis
There are some methods of synthesis for similar compounds. For example, 1,4-dioxaspiro novel compounds have been synthesized from oleic acid as potential biolubricants . Another method involves the synthesis of 1,3,7-triazaspiro derivatives possessing an unsaturated pyrrolidine cycle .Molecular Structure Analysis
The SMILES string for “1,4-Dioxaspiro[4.4]nonan-2-ylmethanol” is OCC1CC2(CC1)OCCO2 . This provides a textual representation of the compound’s structure.Physical And Chemical Properties Analysis
“1,4-Dioxaspiro[4.4]nonan-2-ylmethanol” is a solid compound . Its empirical formula is C8H14O3 and it has a molecular weight of 158.19 .Scientific Research Applications
Photochemical Properties
Research by Schönberg, Singer, and Eckert (1980) highlights the stability of 1,4-diazaspiro[4.4]nonane derivatives under irradiation, exploring the mechanism of photochemical epoxidation in methanol solution, which could be relevant for understanding the photochemical behavior of structurally related compounds (Schönberg et al., 1980).
Anticonvulsant Activity
Farrar et al. (1993) studied the structure-activity relationships of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione analogs, finding several derivatives with potent anticonvulsant activity. This research may provide insights into the therapeutic potential of spiro compounds in epilepsy treatment (Farrar et al., 1993).
Antihypertensive Properties
Caroon et al. (1981) prepared 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for screening as antihypertensive agents, identifying compounds with significant activity in hypertensive rat models. This underscores the potential of spirocyclic compounds in developing new antihypertensive medications (Caroon et al., 1981).
Dopamine Agonist Activity
Brubaker and Colley (1986) synthesized 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes with potential dopamine agonist activity, suggesting applications in treating disorders related to the dopaminergic system, such as Parkinson's disease (Brubaker & Colley, 1986).
Polymerization Processes
Takata, Ariga, and Endo (1992) explored the cationic polymerization of tetraoxaspiro[4.4]nonane derivatives, contributing to the development of new polymeric materials with potential applications in various industries (Takata et al., 1992).
HIV Entry Inhibition
Watson et al. (2005) discussed the CCR5 receptor-based mechanism of action of potent allosteric noncompetitive HIV entry inhibitors, highlighting the therapeutic potential of spiro compounds in treating HIV infections (Watson et al., 2005).
Anti-inflammatory Pharmaceuticals
Kodela, Chattopadhyay, and Kashfi (2012) introduced NOSH-Aspirin, a novel hybrid releasing nitric oxide and hydrogen sulfide, demonstrating potent anti-inflammatory and cell growth inhibitory properties. This research indicates the potential of spiro compounds in creating safer and more effective anti-inflammatory drugs (Kodela et al., 2012).
Antitubercular Drug Development
Pasca et al. (2010) investigated the susceptibility of Mycobacterium tuberculosis clinical isolates to benzothiazinones, providing a baseline for the introduction of new antitubercular drugs. This study underscores the importance of spiro compounds in combating tuberculosis (Pasca et al., 2010).
Safety and Hazards
properties
IUPAC Name |
1-benzyl-3-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-15(17-10-13-6-2-1-3-7-13)18-11-14-12-20-16(21-14)8-4-5-9-16/h1-3,6-7,14H,4-5,8-12H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPJGRMUPHNHDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-benzylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide;hydrochloride](/img/structure/B2957068.png)


![2-[7-(4-fluorobenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2957073.png)
![7-(2-methoxyethyl)-3-methyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2957074.png)



![2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2957083.png)



